![molecular formula C22H16O2 B5523007 methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

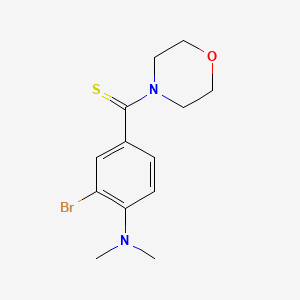

The study of complex macrocyclic and polycyclic compounds, such as those related to the given chemical structure, plays a critical role in understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique physical and chemical properties due to their intricate structures.

Synthesis Analysis

While direct synthesis information on the specific compound was not found, the synthesis of similar complex compounds typically involves multi-step reactions, often including cyclization processes to create the macrocyclic or polycyclic frameworks. For instance, the synthesis of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16.18.06.15.09.14017.21] docosane-10-carboxylate reveals complex cyclization steps to achieve the desired structure (Smirnova et al., 2010).

Molecular Structure Analysis

The determination of molecular structures of such compounds is often performed using X-ray crystallography, which provides detailed insights into their 3D arrangements. For example, the structure of similar compounds has been elucidated, showing the spatial arrangement of atoms within the molecule and the types of bonds present (Kazakova et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by their macrocyclic or polycyclic nature, leading to specific reactions, such as coordination with metal ions or undergoing specific organic transformations. For example, the reactivity of zinc(II) complexes with encapsulating ligands highlights how these structures can interact with metal ions, resulting in distinct chemical species (Bruce et al., 1996).

Aplicaciones Científicas De Investigación

Coordination Chemistry and Structural Characterization

Compounds related to "methyl pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate" demonstrate significant interest in coordination chemistry. For instance, the study by Bruce et al. (1996) discusses Zinc(II) complexes of encapsulating ligands, showcasing how these ligands effectively encapsulate metal ions within a macrobicyclic cavity, providing insights into their potential for creating highly selective coordination environments (Bruce et al., 1996).

Synthetic Pathways and Chemical Transformations

Research by Kirchmeyer and Meijere (1990) on the synthesis and chemical transformations of homosnoutene derivatives illustrates the complexities of accessing certain pentacyclic frameworks and highlights the challenges and opportunities in synthetic organic chemistry (Kirchmeyer & Meijere, 1990).

Molecular Structure Analysis

The detailed molecular structure analysis of various derivatives, as discussed by Kazakova et al. (2011), provides crucial information on the spatial arrangement of atoms within these complex molecules. Such analyses are fundamental for understanding the reactivity, stability, and potential interactions of these compounds with biological targets (Kazakova, Khusnutdiniva, & Suponitskii, 2011).

Potential Bioactive Properties

The exploration of pentacyclic triterpenes and their derivatives for bioactive properties, such as anti-angiogenic effects, demonstrates the potential of these compounds in medicinal chemistry. Zhu et al. (2021) identify several pentacyclic triterpenoids with significant inhibitory effects on endothelial cell proliferation and migration, suggesting their potential utility in developing anti-angiogenic therapies (Zhu et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O2/c1-24-22(23)13-10-11-18-19(12-13)21-16-8-4-2-6-14(16)20(18)15-7-3-5-9-17(15)21/h2-12,20-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVCUSLTYRTSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3C4=CC=CC=C4C2C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)